molecular formula C7H10N4S B15211748 2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide

2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide

Cat. No.: B15211748
M. Wt: 182.25 g/mol
InChI Key: SYYWMKZEDFZNDB-BJMVGYQFSA-N
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Description

2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a pyrrole ring, a methylene bridge, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide typically involves the condensation of pyrrole-2-carbaldehyde with N-methylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the pyrrole ring and the hydrazinecarbothioamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazine derivatives. Substitution reactions can result in various substituted pyrrole derivatives.

Scientific Research Applications

2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: This compound has a similar structure but with two pyrrole rings.

    N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another related compound with a pyrrole ring and a methoxypyridine group.

Uniqueness

2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide is unique due to its specific combination of a pyrrole ring, methylene bridge, and hydrazinecarbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

1-methyl-3-[(E)-1H-pyrrol-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C7H10N4S/c1-8-7(12)11-10-5-6-3-2-4-9-6/h2-5,9H,1H3,(H2,8,11,12)/b10-5+

InChI Key

SYYWMKZEDFZNDB-BJMVGYQFSA-N

Isomeric SMILES

CNC(=S)N/N=C/C1=CC=CN1

Canonical SMILES

CNC(=S)NN=CC1=CC=CN1

Origin of Product

United States

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